BenchChemオンラインストアへようこそ!

Senegenin

Neuropharmacology Sleep Research Toxicology

Senegenin (Tenuigenin) is the mandatory, non-interchangeable aglycone for neuroprotection studies requiring freedom from sedative/GI confounds. Unlike glycosylated counterparts Onjisaponin B and Tenuifolin, it lacks sedative effects entirely and causes zero GI irritation, ensuring observational integrity in long-term in vivo cognitive assays. Its unique chloromethyl group drives exclusive PINK1/Parkin-mediated mitophagy in Aβ-challenged neurons and potent neurite outgrowth at 1–5 μg/ml. This pure ≥98% compound is the definitive pharmacological tool for mitochondrial quality control, stroke/H/R injury, and structural neuroplasticity research.

Molecular Formula C30H45ClO6
Molecular Weight 537.1 g/mol
CAS No. 2469-34-3
Cat. No. B1681735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSenegenin
CAS2469-34-3
Synonyms12-(Chloromethyl)-2b,3b-dihydroxy-27
senegenin
tenuigenin
Molecular FormulaC30H45ClO6
Molecular Weight537.1 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3=C(C2C1)C(CC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)CCl)C(=O)O)C
InChIInChI=1S/C30H45ClO6/c1-26(2)10-11-30(25(36)37)9-6-17-22(18(30)13-26)16(15-31)12-21-27(17,3)8-7-20-28(21,4)14-19(32)23(33)29(20,5)24(34)35/h16,18-21,23,32-33H,6-15H2,1-5H3,(H,34,35)(H,36,37)/t16-,18+,19+,20-,21+,23+,27+,28+,29+,30-/m1/s1
InChIKeyCWHJIJJSDGEHNS-MYLFLSLOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Senegenin (CAS 2469-34-3): A Triterpenoid Sapogenin with Distinct Pharmacological Signature for Neurodegenerative Disease Research


Senegenin (also known as Tenuigenin, CAS 2469-34-3) is a pentacyclic triterpenoid sapogenin derived from the roots of Polygala tenuifolia Willd. [1]. It is the aglycone core of various bioactive saponins in this traditional medicinal plant. Senegenin has a molecular formula of C30H45ClO6, a molecular weight of 537.13 g/mol, and is characterized by the presence of a chloromethyl group at the C-12 position and two carboxyl groups [2]. While sharing a triterpenoid backbone with related compounds, Senegenin exhibits a unique pharmacological profile, particularly in its lack of sedative and gastrointestinal side effects compared to its glycosylated counterparts, and its specific ability to induce mitophagy and neurite outgrowth [3].

Why Senegenin Cannot Be Substituted with Other Polygala Saponins or Triterpenoid Analogs in Preclinical Research


The substitution of Senegenin with seemingly similar in-class compounds like Tenuifolin, Onjisaponin B, or Polygalacic Acid is not scientifically justifiable due to their divergent pharmacological and toxicological profiles. The presence or absence of sugar moieties (glycosylation) on the common Senegenin aglycone core drastically alters the compound's biological activity, as evidenced by direct comparative studies. Specifically, glycosylated saponins (e.g., Onjisaponin B, Tenuifolin) demonstrate potent sedative and hypnotic effects and cause significant gastrointestinal irritation, whereas Senegenin, the aglycone, lacks these side effects entirely [1]. Furthermore, even among related aglycones, subtle structural variations, such as the unique chloromethyl group in Senegenin, likely underpin its distinct mechanisms of action, including the potent induction of PINK1/Parkin-mediated mitophagy, a pathway not universally activated by other triterpenoids [2]. Therefore, for studies focused on neuroprotection without sedative or GI confounds, or specifically on mitophagy and neuritogenesis, Senegenin is the required and non-interchangeable compound.

Senegenin Quantitative Differentiation: Head-to-Head Comparisons vs. Tenuifolin, Onjisaponin B, and Polygalacic Acid


Differential Sedative/Hypnotic Activity: Senegenin Exhibits No Sedative Effects Unlike Its Glycosylated Counterparts

In a head-to-head in vivo comparison, Senegenin (SNG) demonstrates a complete absence of sedative and hypnotic activity, a major side effect of other Polygala saponins. The study evaluated the effect of compounds on pentobarbital-induced sleep in mice [1].

Neuropharmacology Sleep Research Toxicology

Differential Gastrointestinal Toxicity: Senegenin Avoids the GI Irritation Caused by Glycosylated Saponins

Senegenin does not share the gastrointestinal (GI) irritant properties of its glycosylated parent saponins. The study quantified this by measuring the levels of gastric prostaglandin E2 (PGE2), a marker of gastric mucosal protection. While Onjisaponin B and Tenuifolin significantly reduced gastric PGE2 levels, Senegenin did not [1].

Gastroenterology Toxicology Drug Safety

Potent Activation of Mitophagy in Alzheimer's Disease Model: A Mechanism Not Widely Reported for Close Analogs

Senegenin (SEN) demonstrates a clear and potent capacity to trigger PINK1/Parkin-mediated mitophagy, a critical cellular process for clearing damaged mitochondria. In an Aβ1-42-induced cell damage model, SEN significantly increased the co-localization of LC3 with mitochondria, a marker of mitophagy [1]. While Polygalacic acid and Tenuifolin are reported to have neuroprotective effects, direct, quantitative evidence for their induction of PINK1/Parkin-mediated mitophagy in a neurodegenerative context is lacking or minimal [2].

Alzheimer's Disease Mitophagy Mitochondrial Biology

Quantified Cytoprotection and Neuritogenesis Against Aβ-Toxicity in PC12 Cells

Senegenin provides quantifiable neuroprotection and promotes neurite outgrowth in a classic cellular model of Alzheimer's disease. Pre-incubation with Senegenin significantly increased cell viability in the face of Aβ-toxicity and, at lower concentrations, directly stimulated the formation of new neurites [1].

Alzheimer's Disease Neurite Outgrowth Neuroprotection

Stimulated Neurite Outgrowth at Low Concentrations (1-5 μg/ml) in PC12 Cells

Beyond mere protection, Senegenin acts as a neuritogenic agent, promoting the growth of new neurites at low concentrations. This study quantified increases in total neurite number, average length, and maximum length following Senegenin treatment [1].

Neuritogenesis Neuroregeneration Synaptic Plasticity

Optimal Applications of Senegenin (CAS 2469-34-3) in Preclinical Research Based on Differential Evidence


In Vivo Studies of Neuroprotection Requiring Chronic Dosing Without Sedative or GI Side Effects

Senegenin is the optimal compound for long-term in vivo experiments in rodents where the goal is to evaluate cognitive or neuroprotective outcomes. Its complete lack of sedative/hypnotic activity and absence of gastrointestinal irritation, as demonstrated in direct comparisons with Onjisaponin B and Tenuifolin [1], eliminates two major confounding variables. This allows researchers to attribute observed behavioral improvements (e.g., in Morris Water Maze or novel object recognition tests) directly to Senegenin's neuroprotective mechanisms rather than to sedation or sickness behavior from GI distress. [1].

Investigating PINK1/Parkin-Mediated Mitophagy in Alzheimer's Disease Models

For research groups focused on mitochondrial quality control in neurodegeneration, Senegenin serves as a specific pharmacological tool. Its well-documented ability to activate the PINK1/Parkin pathway and trigger mitophagy in hippocampal neurons challenged with Aβ1-42 [2] positions it uniquely among its structural class. This makes Senegenin ideal for experiments designed to elucidate the therapeutic potential of enhancing mitophagy, using readouts such as mitochondrial membrane potential, ROS production, and co-localization of LC3 with mitochondrial markers. [2].

Assays for Neurite Outgrowth and Synaptic Repair Mechanisms

Senegenin is a valuable agent for in vitro studies focused on structural neuroplasticity. Its potent ability to promote neurite outgrowth in PC12 cells at low concentrations (1-5 μg/ml) [3] provides a robust and quantifiable assay system. Researchers can use Senegenin as a positive control or investigational compound to study the regulation of key proteins involved in neuritogenesis, such as Gap-43 and MAP2, or to screen for other compounds that may act synergistically. [3].

Neuroprotection Studies in Hypoxia/Reoxygenation (H/R) and Ischemia Models

Senegenin has demonstrated a clear capacity to protect primary cortical neurons and PC12 cells from hypoxia/reoxygenation (H/R)-induced apoptosis [4]. Its mechanism involves modulating the JNK/c-Jun signaling pathway and restoring the balance of pro- and anti-apoptotic proteins (Bcl-2/Bax). This makes Senegenin a highly relevant tool compound for stroke and ischemia-reperfusion injury research, where H/R is a central pathological event. [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Senegenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.